molecular formula C28H31N3O5S2 B2884191 Methyl 4-(2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate CAS No. 361173-94-6

Methyl 4-(2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate

Cat. No.: B2884191
CAS No.: 361173-94-6
M. Wt: 553.69
InChI Key: YURWUCLASVNFEB-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate is a structurally complex molecule featuring a 6-azabicyclo[3.2.1]octane core, a sulfonyl group, a thiazole ring, and a methyl benzoate ester (Fig. 1). The methyl benzoate ester enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

methyl 4-[2-[[4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoyl]amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5S2/c1-27(2)13-21-14-28(3,16-27)17-31(21)38(34,35)22-11-9-19(10-12-22)24(32)30-26-29-23(15-37-26)18-5-7-20(8-6-18)25(33)36-4/h5-12,15,21H,13-14,16-17H2,1-4H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURWUCLASVNFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a sulfonamide group, which is known to influence its biological interactions. Its IUPAC name is methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoate, with a molecular formula of C18H25N2O4SC_{18}H_{25}N_{2}O_{4}S and a molecular weight of approximately 351.46 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The bicyclic structure allows it to fit into biological receptors, modulating their activity and influencing various biochemical pathways. Notably, compounds with similar azabicyclic structures have been shown to inhibit enzymes involved in inflammatory responses, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) .

Inhibition of Enzymatic Activity

Research indicates that analogs of this compound can inhibit various enzymes linked to inflammatory processes. For instance, studies have shown that azabicyclo compounds can inhibit NAAA activity, which plays a role in managing inflammation . The inhibition potency (IC50 values) for related compounds has been documented in the low micromolar range, indicating significant biological activity.

Cytotoxicity and Selectivity

The compound's derivatives have demonstrated selective cytotoxicity against specific cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies . For example, related sulfonamide derivatives have been evaluated for their anti-cancer properties and showed promising results in inhibiting tumor growth.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Study Findings
Inhibition of NAAA Compounds demonstrated IC50 values ranging from 0.655 μM to 30 μM against NAAA .
Cytotoxicity Assays Related compounds showed significant cytotoxic effects on cancer cell lines with low IC50 values .
Mechanistic Studies Non-covalent interactions were observed between the compound and target enzymes, indicating a competitive inhibition mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Benzoate Derivatives with Heterocyclic Substituents

A series of ethyl benzoate derivatives (e.g., I-6230, I-6232, I-6273) share structural motifs with the target compound, including a benzoate ester and heterocyclic appendages (Table 1) . Key differences include:

  • Core Heterocycles : The target compound’s 6-azabicyclo[3.2.1]octane contrasts with pyridazine (I-6230, I-6232) or isoxazole (I-6273) rings in analogues. The bicyclic system may enhance target selectivity due to steric and electronic effects.
  • Ester Groups: Substitution of ethyl (I-series) with methyl (target) alters metabolic stability.
  • Linker Chemistry: The target uses a thiazole-linked benzamido group, whereas analogues employ phenethylamino or phenethylthio linkers. Thiazoles are known to improve bioavailability and binding affinity in drug-like molecules.

Table 1. Structural Comparison with Ethyl Benzoate Analogues

Compound ID Core Heterocycle Ester Group Linker Type Key Applications
Target Compound 6-azabicyclo[3.2.1]octane Methyl Thiazole-benzamido Undisclosed (Research)
I-6230 Pyridazine Ethyl Phenethylamino Kinase inhibition
I-6273 3-Methylisoxazole Ethyl Phenethylthio Antimicrobial activity
Sulfonylurea Herbicides with Triazine Moieties

Methyl benzoate derivatives in the pesticide class (e.g., triflusulfuron methyl ester, metsulfuron methyl ester) share sulfonamide and ester functionalities but differ in core heterocycles (Table 2) .

  • Triazine vs. Thiazole/Bicyclo Systems : Sulfonylurea herbicides utilize triazine rings for acetolactate synthase (ALS) inhibition, while the target’s thiazole and bicyclo groups suggest divergent mechanisms (e.g., protease or GPCR modulation).
  • Bioactivity: The pesticidal activity of triazine derivatives relies on ALS disruption in plants, a pathway absent in mammals.

Table 2. Comparison with Sulfonylurea Herbicides

Compound Core Heterocycle Sulfonamide Group Ester Group Primary Use
Target Compound Thiazole/Bicyclo Yes Methyl Research (Undisclosed)
Metsulfuron Methyl 1,3,5-Triazine Yes Methyl Herbicide
Ethametsulfuron Methyl 1,3,5-Triazine Yes Methyl Herbicide
Thiazole-Containing Compounds

Thiazole rings are prevalent in bioactive molecules (e.g., PF 43(1) derivatives), but the target’s thiazole is conjugated to a benzamido group rather than hydroperoxy or ureido substituents (). This structural distinction may reduce oxidative instability compared to hydroperoxy-bearing analogues .

Mechanistic and Functional Implications

  • Lumping Strategy Relevance : Compounds with shared motifs (e.g., sulfonamides, esters) may be grouped for computational modeling (). However, the target’s bicyclo-thiazole system necessitates separate evaluation due to unique steric and electronic profiles .
  • Metabolic Stability : The methyl ester in the target compound likely confers slower hepatic hydrolysis compared to ethyl esters in I-series compounds, as seen in analogous drug metabolism studies .

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